Tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride
Description
Tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate hydrochloride (CAS: 217806-26-3) is a specialized bicyclic amine derivative widely utilized as a building block in pharmaceutical synthesis. Its structure comprises a cyclobutane ring substituted with a methyl group at the 1-position and a tert-butyl carbamate-protected amino group at the 3-position, with a hydrochloride counterion enhancing solubility . This compound is pivotal in drug discovery, particularly for developing kinase inhibitors and central nervous system (CNS) therapeutics, owing to its conformational rigidity and ability to modulate pharmacokinetic properties such as bioavailability and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10;/h7H,5-6,11H2,1-4H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTCPVXJOIWWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-36-2 | |
| Record name | tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, reacts with the amine to form the carbamate. The reaction conditions often include the use of a strong acid such as trifluoroacetic acid (TFA) to remove the Boc group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures to tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride exhibit promising biological activities, particularly as enzyme inhibitors. Notably, these compounds have shown potential as inhibitors of proteases, which play critical roles in numerous biological processes and disease mechanisms.
Potential Applications in Drug Development
-
Enzyme Inhibition :
- The compound may act as a protease inhibitor, which is crucial for developing treatments for diseases where proteases are involved, such as viral infections and certain cancers.
-
Pharmaceutical Formulations :
- Its unique structural features suggest advantages in binding affinity and selectivity for biological targets. This can lead to the development of more effective therapeutic agents with fewer side effects.
-
Mechanism of Action Studies :
- Interaction studies involving this compound could elucidate its mechanism of action, providing insights into how it affects biological pathways and its potential therapeutic roles.
Summary of Applications
| Application Area | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit proteases involved in various diseases |
| Pharmaceutical Development | Candidates for new drug formulations with enhanced efficacy |
| Mechanism Exploration | Insights into biological pathways and therapeutic roles |
| Antiviral Research | Development of inhibitors for viral enzymes, particularly HCV |
Mechanism of Action
The mechanism of action of tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride involves its reactivity as a carbamate. The compound can form stable intermediates with various molecular targets, facilitating the synthesis of complex molecules. The pathways involved include nucleophilic addition and elimination reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous bicyclic and carbamate-containing derivatives, emphasizing structural differences, physicochemical properties, and applications.
Structural and Functional Comparisons
Key Observations:
- Ring Systems : The target compound’s cyclobutane ring imparts greater strain and rigidity compared to pyrrolidine (5-membered) or spirocyclic systems, influencing binding affinity and metabolic stability .
- Solubility: Hydrochloride salts (e.g., CAS 217806-26-3 and 236406-55-6) exhibit superior aqueous solubility (>50 mg/mL) compared to non-salt forms like CAS 927652-04-8 (<10 mg/mL) .
Pharmacological Performance
- Metabolic Stability : Cyclobutane derivatives demonstrate longer half-lives (t₁/₂ > 4 hours in hepatic microsomes) compared to pyrrolidine analogs (t₁/₂ ~2 hours) due to reduced CYP450-mediated oxidation .
- Target Selectivity : The rigid cyclobutane scaffold in the target compound improves selectivity for kinase targets (e.g., IC₅₀ < 10 nM for JAK3 inhibition) over spirocyclic analogs, which exhibit broader off-target activity .
Biological Activity
Tert-butyl n-(3-amino-1-methylcyclobutyl)carbamate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group, an amino group, and a cyclobutane moiety, which contribute to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Inhibition or Activation of Enzymes: The compound may modulate the activity of enzymes involved in various metabolic pathways.
- Receptor Binding: It may interact with specific receptors, influencing signaling pathways that regulate physiological responses.
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains, indicating its role as an antimicrobial agent.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays. Key findings include:
- Cytotoxicity Assays: The compound was tested on various cell lines, including HepG2 (human liver cells) and E. coli, to assess its cytotoxic effects. Results indicated moderate cytotoxicity at higher concentrations with IC50 values ranging from 50 µM to 100 µM.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HepG2 | 75 | Moderate cytotoxicity observed |
| E. coli | 100 | Effective against certain strains |
- Hemolysis Assay: The compound was screened for hemolytic activity using human red blood cells. Values greater than 1% hemolysis were considered significant, with the compound showing low hemolytic activity at concentrations below 100 µM.
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary animal model tests indicate potential therapeutic benefits. For instance:
- Anti-inflammatory Effects: In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting anti-inflammatory properties.
Case Studies
-
Case Study on Antimicrobial Activity:
A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of E. coli. The results demonstrated a significant reduction in bacterial growth at concentrations above 50 µM, highlighting its potential as a lead compound for developing new antibiotics. -
Case Study on Neuroprotective Effects:
Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. The compound exhibited protective effects against neuronal cell death induced by oxidative stressors, possibly through antioxidant mechanisms.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate hydrochloride to ensure high purity and yield?
- Methodological Answer :
- Protecting Group Strategy : Use the tert-butyl carbamate (Boc) group to protect the amine during synthesis, ensuring stability under acidic conditions. Deprotection with HCl yields the hydrochloride salt .
- Cyclobutyl Ring Formation : Optimize strain-driven cyclization using [2+2] photocycloaddition or ring-closing metathesis, balancing reaction temperature and catalyst selection (e.g., Grubbs catalyst) to minimize side products .
- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization in ethanol/water mixtures to isolate high-purity crystals .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Analysis : Assign peaks using H and C NMR, focusing on the cyclobutyl proton splitting patterns (e.g., 3-amino-1-methyl substitution) and Boc group signals (tert-butyl at δ ~1.4 ppm) .
- X-ray Crystallography : Refine crystal structures using SHELX (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles. Use ORTEP-3 for graphical representation of thermal ellipsoids .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, targeting [M+H] or [M+Na] adducts .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in NMR data arising from conformational dynamics of the cyclobutyl ring?
- Methodological Answer :
- Variable Temperature (VT) NMR : Conduct H NMR at temperatures ranging from −40°C to 60°C to observe ring puckering effects. Slow exchange regimes may resolve overlapping signals .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify dominant conformers .
- NOESY/ROESY : Detect through-space interactions to map substituent orientations (e.g., 1-methyl vs. 3-amino group spatial proximity) .
Q. How can researchers optimize the enantiomeric purity of this compound during asymmetric synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for enantioselective cyclobutane formation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
- Kinetic Resolution : Employ lipases or transition-metal catalysts to selectively deactivate one enantiomer during synthesis .
- Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts (e.g., using tartaric acid derivatives) for selective crystallization .
Q. How should researchers address discrepancies in solubility data between computational predictions and experimental observations?
- Methodological Answer :
- Solvent Screening : Test polar (DMSO, water) and non-polar (hexane, ethyl acetate) solvents. Use Hansen solubility parameters to correlate experimental results with COSMO-RS predictions .
- pH-Dependent Solubility : Measure solubility in buffered solutions (pH 2–10) to account for protonation states of the amine and carbamate groups .
- Co-solvent Systems : Explore PEG-400/water or ethanol/water mixtures to enhance solubility for biological assays .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with DFT-optimized geometries for the cyclobutyl moiety?
- Methodological Answer :
- Lattice Strain Effects : Crystallographic data reflect packing forces, while DFT models gas-phase geometries. Compare with neutron diffraction data to isolate electronic vs. environmental contributions .
- Thermal Motion Artifacts : Use low-temperature (100 K) X-ray data to minimize atomic displacement parameter (ADP) errors .
- Multi-Conformer Refinement : Apply SHELXL’s TWIN/BASF commands to model disordered conformers in the crystal lattice .
Methodological Tables
| Analytical Techniques | Application | Critical Parameters |
|---|---|---|
| VT-NMR | Conformational Analysis | −40°C to 60°C, DMSO-d6 |
| X-ray Crystallography | Bond Angle Validation | SHELXL refinement, R-factor < 5% |
| ESI-MS | Molecular Weight Confirmation | Positive ion mode, 0.1% formic acid |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
